6,11-Dimethylchrysen-1-ol
Description
This absence precludes a detailed introduction to the compound. The evidence instead focuses on structurally related alcohols, diols, and terpenoids.
Properties
CAS No. |
84249-69-4 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
6,11-dimethylchrysen-1-ol |
InChI |
InChI=1S/C20H16O/c1-12-10-18-15-8-5-9-19(21)17(15)11-13(2)20(18)16-7-4-3-6-14(12)16/h3-11,21H,1-2H3 |
InChI Key |
LUCHSDNRINFZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC3=C2C=CC=C3O)C)C4=CC=CC=C14 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dimethylchrysen-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of chrysene, followed by selective hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The process may also involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the compound. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,11-Dimethylchrysen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,11-Dimethylchrysen-1-one, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
6,11-Dimethylchrysen-1-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 6,11-Dimethylchrysen-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring system allows for π-π interactions with other aromatic compounds, affecting their reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes several alcohols with branched, unsaturated, or terpenoid backbones. These compounds share functional groups (e.g., hydroxyl, double bonds) and structural motifs (e.g., methyl branching) that influence their physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Related Alcohols
Key Comparative Observations
Structural Complexity: 6,11-Dimethylchrysen-1-ol (hypothetically inferred) likely features a polycyclic aromatic hydrocarbon (chrysene) backbone with hydroxyl and methyl substituents. This contrasts with the aliphatic or terpenoid structures of the compounds in Table 1. Chrysene derivatives are typically more rigid and planar due to aromatic rings, which could enhance UV absorption and stability compared to flexible aliphatic alcohols like 6-Methylheptan-1-ol .
Functional Group Positioning :
- The hydroxyl group in 3,7-Dimethyloct-6-en-1-ol is at the α-position, favoring hydrogen bonding and influencing boiling points (e.g., 213–215°C) . In contrast, E-11-Hexadecen-1-ol ’s terminal hydroxyl and trans-double bond may reduce polarity, affecting solubility in hydrophobic matrices .
Stereochemical Effects: (S,E)-3,7,11-Trimethyldodeca-6,10-dien-1-ol demonstrates the importance of stereochemistry in fragrance applications, where enantiomeric purity dictates odor profiles .
Industrial Relevance: Aliphatic alcohols like 6-Methylheptan-1-ol are used as solvents or intermediates due to their volatility and low toxicity .
Research Findings and Data Gaps
- Synthetic Challenges: None of the evidence addresses the synthesis of chrysene-derived alcohols.
- Toxicity and Safety : 3,7-Dimethyl-2,6-octadien-1-ol (geraniol) is classified as an irritant, with safety protocols emphasizing skin and eye protection . Chrysene derivatives, by contrast, are often mutagenic, suggesting stricter handling requirements for this compound (unverified due to lack of data).
- Analytical Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
